molecular formula C17H16BrClN2O2 B3735852 5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide

5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide

Cat. No.: B3735852
M. Wt: 395.7 g/mol
InChI Key: PCGFNFRXCAVHLO-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and butanoylamino groups attached to a benzamide core. Its unique structure makes it a valuable subject for studies in medicinal chemistry, particularly in the development of potential therapeutic agents.

Properties

IUPAC Name

5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGFNFRXCAVHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the butanoylamino group through an amide coupling reaction. The chlorination step is usually performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

    Biological Studies: The compound is used to investigate cellular processes and protein interactions.

    Chemical Biology: It serves as a tool for probing the mechanisms of biological reactions and pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide
  • 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
  • 5-bromo-N-phenyl substituted isatin derivatives

Uniqueness

Compared to similar compounds, 5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide exhibits unique properties due to the specific arrangement of its functional groups. This configuration can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide
Reactant of Route 2
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5-bromo-N-[3-(butanoylamino)phenyl]-2-chlorobenzamide

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